molecular formula C13H14FNO B13206664 (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol

(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol

Cat. No.: B13206664
M. Wt: 219.25 g/mol
InChI Key: ONASQXHTFDETGG-UHFFFAOYSA-N
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Description

(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C13H14FNO. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of fluorine and ethyl groups in its structure enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of 2-aminobenzyl alcohol derivatives with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as magnesium chloride or cupric nitrate at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol is unique due to the presence of both ethyl and fluorine substituents, which enhance its chemical stability and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

(4-ethyl-5-fluoro-2-methylquinolin-3-yl)methanol

InChI

InChI=1S/C13H14FNO/c1-3-9-10(7-16)8(2)15-12-6-4-5-11(14)13(9)12/h4-6,16H,3,7H2,1-2H3

InChI Key

ONASQXHTFDETGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC(=C1CO)C)C=CC=C2F

Origin of Product

United States

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